molecular formula C4H4Cl6OS B089001 Sulfoxide, bis(1,2,2-trichloroethyl) CAS No. 14788-97-7

Sulfoxide, bis(1,2,2-trichloroethyl)

Cat. No.: B089001
CAS No.: 14788-97-7
M. Wt: 312.9 g/mol
InChI Key: VAVXWXRPWYSVME-UHFFFAOYSA-N
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Description

Bis(1,2,2-trichloroethyl)sulfoxide (CAS 14788-97-7) is an organosulfur compound characterized by two 1,2,2-trichloroethyl groups bonded to a sulfoxide (S=O) center. Its molecular formula is C₄H₄Cl₆OS, and it is structurally distinguished by the presence of three chlorine atoms on each ethyl substituent. Unlike its sulfide analog, sulfur mustard (bis(2-chloroethyl)sulfide), bis(1,2,2-trichloroethyl)sulfoxide contains a sulfoxide moiety, which alters its reactivity, polarity, and biological interactions.

Properties

CAS No.

14788-97-7

Molecular Formula

C4H4Cl6OS

Molecular Weight

312.9 g/mol

IUPAC Name

1,1,2-trichloro-2-(1,2,2-trichloroethylsulfinyl)ethane

InChI

InChI=1S/C4H4Cl6OS/c5-1(6)3(9)12(11)4(10)2(7)8/h1-4H

InChI Key

VAVXWXRPWYSVME-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl

Canonical SMILES

C(C(Cl)Cl)(S(=O)C(C(Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Sulfur Mustard (Bis(2-Chloroethyl)Sulfide, HD)

Structural Differences :

  • Sulfur Mustard (HD) : Contains a central sulfide (S) group with two 2-chloroethyl substituents (C₂H₄Cl). Molecular formula: C₄H₈Cl₂S .
  • Bis(1,2,2-Trichloroethyl)Sulfoxide : Features a sulfoxide group (S=O) and 1,2,2-trichloroethyl groups.

Toxicity :

  • HD causes severe blistering, immunosuppression, and carcinogenicity.
  • Bis(1,2,2-trichloroethyl)sulfoxide is listed in toxicity reports but with unspecified mechanisms, possibly linked to environmental persistence from its higher chlorine content .
Property Bis(1,2,2-Trichloroethyl)Sulfoxide Sulfur Mustard (HD)
Molecular Formula C₄H₄Cl₆OS C₄H₈Cl₂S
Functional Group Sulfoxide (S=O) Sulfide (S)
Chlorine Substitution 1,2,2-Trichloroethyl 2-Chloroethyl
Primary Use Toxicity studies (environmental) Chemical warfare
CAS Number 14788-97-7 505-60-2

Bis(1,2,2-Trimethylpropyl) Ethylphosphonate

Structural Context :

  • This compound (CAS 169739-48-4) shares a bis-alkylated structure but replaces sulfur with phosphorus. Molecular formula: C₁₄H₃₁O₃P .
  • Key Difference : Phosphonate esters are used as flame retardants or nerve agent precursors, unlike sulfoxides, which are less reactive .

2,2-Bis(Phenylsulfonyl)Ethyl Sulfoxides

Functional Comparison :

  • These sulfoxides (e.g., derivatives of 1,1-bis(phenylsulfonyl)ethylene) are designed to decompose into sulfenic acids under mild conditions, enabling controlled synthesis of sulfoxides .
  • Bis(1,2,2-trichloroethyl)sulfoxide lacks the sulfonyl groups that facilitate β-syn-elimination in these systems, suggesting divergent decomposition pathways.

E-2-Chlorovinyl 1,2,2-Trichloroethyl Telluride

Research Findings and Data

Stability and Environmental Persistence

  • Bis(1,2,2-trichloroethyl)sulfoxide’s high chlorine content likely enhances environmental persistence compared to sulfur mustard.

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